(S)-methyl 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanoate
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Description
Synthesis Analysis
A simple and efficient new synthetic method to obtain 3-substituted quinazolin-2,4-diones has been presented1. This involves the reaction of 3-substituted 2-thioxo-quinazolin-4-ones with sodamide under mild conditions1.
Molecular Structure Analysis
The structure of the newly synthesized compounds was determined by infrared spectroscopy, UV-visible spectroscopy, nuclear magnetic resonance, and single-crystal X-ray crystallographic analysis1.
Scientific Research Applications
Analytical Methods and Quality Control
Researchers have utilized analytical methods to control the quality of active pharmaceutical ingredients (APIs) like 4-oxoquinoline-3-propanoic acids, which share structural similarities with (S)-methyl 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanoate. These methods include 13C NMR-spectroscopy, liquid chromatography-mass spectrometry (LC-MS/MS), UV-, and IR-spectroscopy. These techniques ensure the purity and quality of the compounds, which are crucial in the development of antimicrobial drugs (Zubkov et al., 2016).
Anticonvulsant Activity
Researchers have synthesized new derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide to explore their anticonvulsant properties. The compounds underwent in vivo and in silico studies to evaluate their anticonvulsant activity. Molecular docking studies suggested a positive correlation between scoring protein inhibition and experimental data, revealing the potential of these derivatives in medical applications (El Kayal et al., 2019).
Synthesis and Characterization
Researchers have developed novel synthetic routes and characterized new derivatives related to (S)-methyl 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanoate. These studies involve structural elucidation using various spectroscopic methods and exploring the electronic and optical properties of the compounds. These findings contribute to the understanding of the chemical and physical properties of these derivatives, which is crucial for their application in various scientific fields (Halim & Ibrahim, 2017).
Theranostic Sensor and Actuator
The compound has been studied for its potential in theranostic applications. Researchers have developed carbon dots modified with pH-sensitive molecules related to (S)-methyl 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanoate. These carbon dots can be used for intracellular pH sensing, bioimaging, and potentially as a drug carrier. This multifunctional platform can distinguish cancer cells and provide high-contrast imaging in vitro and in vivo (Espina-Casado et al., 2021).
properties
IUPAC Name |
methyl (2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-7(11(16)18-2)14-10(15)8-5-3-4-6-9(8)13-12(14)17/h3-7H,1-2H3,(H,13,17)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWAWEVTTODGEX-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N1C(=O)C2=CC=CC=C2NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)N1C(=O)C2=CC=CC=C2NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-methyl 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanoate |
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